(2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid
Description
(2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid (CAS: 352535-83-2) is a heteroaromatic boronic acid derivative featuring a pyridine core substituted at position 4 with a boronic acid group and at position 2 with a 5-chloro-2-fluorophenyl moiety. Its molecular formula is C₁₁H₇BClFNO₂, with a molecular weight of 253.45 g/mol (derived from the sum of substituents and base structure).
Properties
Molecular Formula |
C11H8BClFNO2 |
|---|---|
Molecular Weight |
251.45 g/mol |
IUPAC Name |
[2-(5-chloro-2-fluorophenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H8BClFNO2/c13-8-1-2-10(14)9(6-8)11-5-7(12(16)17)3-4-15-11/h1-6,16-17H |
InChI Key |
HAGDYBKCKZNLLX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=C(C=CC(=C2)Cl)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
The target compound requires a pre-functionalized pyridine core. A common precursor is 4-bromo-2-(5-chloro-2-fluorophenyl)pyridine, synthesized via Ullmann coupling between 2-fluoro-5-chlorophenylboronic acid and 4-bromopyridine. For example:
Borylation Reaction
The brominated intermediate undergoes borylation using BPin and Pd(dppf)Cl in anhydrous THF at 80°C for 12–24 hours. Typical conditions yield 65–78% isolated product after column chromatography.
Key Parameters
Nickel-Catalyzed Borylation with Tetrahydroxydiboron
Nickel catalysis offers a cost-effective alternative to palladium, particularly for electron-deficient aryl halides. Tetrahydroxydiboron (BBA) serves as the boron source, enabling direct synthesis of boronic acids without ester intermediates.
Reaction Setup
A mixture of 4-bromo-2-(5-chloro-2-fluorophenyl)pyridine (1 equiv), BBA (1.5 equiv), NiCl(dppe) (3 mol%), and dtbbpy ligand (4 mol%) in dioxane/water (4:1) is heated at 60°C for 6 hours. The crude product is precipitated with hexane and purified via recrystallization.
Advantages
Iridium-Catalyzed C–H Borylation
Direct functionalization of pyridine via C–H activation avoids pre-halogenation steps. Iridium complexes like [Ir(OMe)(COD)] with 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) selectively borylate the 4-position of 2-(5-chloro-2-fluorophenyl)pyridine.
Protocol
Substrate (1 equiv), BPin (1.2 equiv), and catalytic Ir/tmphen (2 mol%) in cyclohexane are stirred at 100°C for 24 hours. The boronate ester is hydrolyzed with HCl (1M) to yield the boronic acid.
Selectivity and Efficiency
Suzuki-Miyaura Coupling-Directed Synthesis
This method constructs the pyridine-boronic acid moiety during cross-coupling. For example, 2-chloro-5-fluorophenylboronic acid reacts with 4-bromopyridine under Suzuki conditions:
Optimized Conditions
Comparative Analysis of Methods
| Method | Catalyst | Boron Source | Yield | Cost | Complexity |
|---|---|---|---|---|---|
| Palladium Miyaura | Pd(dppf)Cl | BPin | 72% | High | Moderate |
| Nickel Borylation | NiCl(dppe) | BBA | 68% | Low | Low |
| Iridium C–H Borylation | [Ir(OMe)(COD)] | BPin | 61% | Very High | High |
| Suzuki-Directed Synthesis | Pd(PPh) | Pre-formed | 70% | Moderate | Moderate |
Key Findings
-
Palladium Miyaura balances yield and scalability but requires expensive catalysts.
-
Nickel Borylation is cost-effective but less efficient for sterically hindered substrates.
-
Iridium C–H Activation enables direct functionalization but suffers from high Ir costs.
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The ortho-fluorine and chloro substituents on the phenyl ring hinder transmetalation in cross-coupling. Using bulky ligands (e.g., SPhos) improves yields by 10–15% in Pd-catalyzed reactions.
Hydrolytic Stability
Boronic acids are prone to dehydration. Stabilization strategies include:
-
In situ Generation: Use boronate esters (e.g., pinacol ester) during synthesis.
-
Acidic Workup: Hydrolyze esters with HCl (1M) at 0°C to minimize decomposition.
Industrial-Scale Considerations
Parchem and VulcanChem report kilogram-scale production using nickel catalysis due to lower metal costs. Typical protocols use:
-
Substrate Loading: 0.5–1.0 M
-
Continuous Flow Systems: To enhance heat transfer and reduce reaction time.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions: (2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Medicinal Chemistry
(2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid serves as a building block in the synthesis of various biologically active molecules. It has been investigated for its potential therapeutic properties, including:
- Antitumor Activity : Boronic acids have been shown to inhibit proteases and kinases, which are crucial in cancer cell signaling pathways. Studies have indicated that compounds containing this boronic acid exhibit significant antitumor effects in vitro against various cancer cell lines, including prostate cancer cells .
- Anti-inflammatory Properties : The compound's interaction with chemokine receptors has been studied, revealing its potential as a noncompetitive antagonist for CXCR1 and CXCR2, which are involved in inflammatory responses .
The biological activity of this compound is linked to its ability to modulate enzyme activity:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in cellular signaling pathways, making it a candidate for further pharmacological studies .
Drug Development
The compound's unique structural features make it a valuable candidate for drug design:
- Structure–Activity Relationship Studies : Investigations into the relationship between its chemical structure and biological activity have led to the identification of more potent analogs .
Case Studies
- Antitumor Activity Study : Research involving prostate cancer cell lines demonstrated that compounds derived from this compound exhibited significant antiproliferative effects, with IC50 values indicating effectiveness against androgen-dependent cancer cells .
- Inflammation Model : In vivo studies revealed that this compound effectively inhibited inflammation in murine models by antagonizing chemokine receptor activity, further supporting its therapeutic potential in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of (2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid in chemical reactions involves the formation of a palladium-boron complex during the Suzuki-Miyaura coupling. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center. Subsequent reductive elimination releases the desired biaryl product and regenerates the palladium catalyst .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The compound’s structural uniqueness lies in the ortho-fluoro and meta-chloro substitutions on the phenyl ring, combined with the pyridine-boronic acid scaffold. Key comparisons include:
Halogen-Substituted Phenylboronic Acids
4-Chloro-2-fluorophenylboronic acid (CAS: 160591-91-3):
2-Chloro-4-fluorophenylboronic acid (CAS: 313545-72-1):
Pyridine-Based Boronic Acids
(5-Chloro-2-methoxypyridin-4-yl)boronic acid (CAS: 475275-69-5):
2-Bromo-5-fluoropyridine-4-boronic acid (CAS: N/A):
Physicochemical Properties
Reactivity in Suzuki-Miyaura Cross-Coupling
The target compound’s pyridine-boronic acid system facilitates efficient cross-coupling with aryl halides, as demonstrated in analogues like 2-((5-((4-Fluorophenyl)(pyridin-4-ylmethyl)carbamoyl)pyridin-2-ylthio)methyl)phenylboronic acid (CAS: N/A), which was synthesized via Suzuki reactions for kinase inhibitor development . In contrast, 4-Chloro-2-fluorophenylboronic acid (CAS: 160591-91-3) shows lower coupling efficiency due to the absence of a directing pyridine ring .
Stability and Handling
The chloro-fluoro substituents enhance hydrolytic stability compared to allyloxy - or methoxyethoxy -substituted analogues (e.g., (5-Fluoro-2-(2-methoxyethoxy)pyridin-4-yl)boronic acid), which are prone to oxidation . However, storage under inert conditions is recommended to prevent boronic acid dimerization .
Biological Activity
(2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid, with the chemical formula CHBClFNO and CAS number 1034659-38-5, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Weight | 175.35 g/mol |
| Molecular Formula | CHBClFNO |
| CAS Number | 1034659-38-5 |
| Purity | Varies by supplier |
| Storage Conditions | Inert atmosphere, 2-8°C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can modulate the activity of proteins involved in cellular signaling pathways.
Anticancer Properties
Research has shown that boronic acids can exhibit anticancer properties by inhibiting specific enzymes involved in tumor progression. For instance, studies have indicated that compounds similar to this compound can inhibit proteasome activity, leading to apoptosis in cancer cells .
A notable case study involved the evaluation of a series of boronic acid derivatives for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, demonstrating its potential as a therapeutic agent .
Inhibition of Chemokine Receptors
Another area of interest is the compound's role as a noncompetitive antagonist of chemokine receptors CXCR1 and CXCR2. These receptors are implicated in inflammatory responses and tumor metastasis. Studies have shown that boronic acid derivatives can effectively inhibit the binding of chemokines to these receptors, thus potentially reducing tumor growth and metastasis .
Case Studies
- Antitumor Activity : A study evaluating the effects of this compound on various cancer cell lines demonstrated a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through caspase activation pathways.
- Chemokine Receptor Antagonism : In vitro assays showed that this compound inhibited CXCL1-induced calcium mobilization in human neutrophils, confirming its antagonistic effects on CXCR1 and CXCR2 receptors .
Research Findings
Recent studies have highlighted the structure–activity relationship (SAR) of boronic acids, emphasizing how modifications in substituents can enhance biological activity. For example, the presence of halogen substituents like chlorine and fluorine has been associated with increased potency against specific targets .
Q & A
Basic Question: What are the common synthetic routes for (2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid, and how can intermediates be characterized?
Methodological Answer:
A typical synthesis involves Suzuki-Miyaura cross-coupling between halogenated pyridine precursors and fluorophenyl boronic esters. For example:
- Step 1: Prepare 5-chloro-2-fluorophenylboronic acid via directed ortho-metalation of 1-chloro-2-fluorobenzene followed by borylation .
- Step 2: Couple with 4-bromopyridine derivatives using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/H₂O (3:1) at 80°C .
- Characterization: Intermediates are validated via / NMR (confirming aromatic proton environments and coupling patterns) and LC-MS (monitoring reaction progress). Fluorine-specific NMR can resolve positional isomerism .
Basic Question: How do researchers address solubility challenges for this boronic acid in cross-coupling reactions?
Methodological Answer:
The compound’s limited solubility in polar aprotic solvents (e.g., DMF, DMSO) is mitigated by:
- Solvent Optimization: Use mixed solvents like THF/H₂O (3:1) with surfactants (e.g., CTAB) to enhance dispersion .
- Temperature Control: Heating to 60–80°C improves dissolution without degrading the boronic acid.
- Protecting Groups: Temporarily introducing tert-butyl or pinacol ester groups to the boronic acid moiety can improve solubility during intermediate steps .
Advanced Question: How can conflicting crystallographic data for this compound be resolved?
Methodological Answer:
Discrepancies in reported crystal structures (e.g., bond angles, packing motifs) arise from:
- Polymorphism: Screen crystallization conditions (e.g., solvent polarity, cooling rates) to isolate dominant polymorphs.
- Refinement Tools: Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data (≤ 1.0 Å) and anisotropic displacement parameters to resolve disorder .
- Validation: Cross-check with DFT-optimized geometries (e.g., using Gaussian09 with B3LYP/6-31G* basis sets) to identify outliers .
Advanced Question: What strategies improve the efficiency of Suzuki-Miyaura couplings involving this boronic acid?
Methodological Answer:
Key factors include:
- Catalyst Selection: PdCl₂(dppf) or Pd(OAc)₂ with SPhos ligands enhance turnover in sterically hindered systems .
- Base Optimization: Replace Na₂CO₃ with Cs₂CO₃ for higher basicity in non-aqueous media (e.g., dioxane).
- Microwave-Assisted Synthesis: Reduce reaction times (15–30 min vs. 12–24 h) while maintaining yields ≥80% .
- Byproduct Analysis: Monitor deboronation using NMR to adjust stoichiometry and minimize side reactions .
Basic Question: How is the stability of this compound assessed under storage?
Methodological Answer:
- Hygroscopicity Testing: Store samples at 25°C/60% RH and monitor mass changes via TGA. Silica gel desiccants reduce hydrolysis .
- Long-Term Stability: Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC purity checks (acceptance: ≥95%) .
- Light Sensitivity: UV-vis spectroscopy (200–400 nm) identifies photo-degradation products; amber vials are recommended .
Advanced Question: How can computational modeling predict reactivity trends for derivatives of this boronic acid?
Methodological Answer:
- DFT Calculations: Use Gaussian09 to compute Fukui indices, identifying nucleophilic/electrophilic sites on the pyridine and phenyl rings .
- Docking Studies: Model interactions with biological targets (e.g., enzymes with boronic acid-binding pockets) using AutoDock Vina .
- Solvent Effects: Apply COSMO-RS to predict solvation energies in diverse media, guiding solvent selection for reactions .
Advanced Question: How are toxic byproducts managed during large-scale synthesis?
Methodological Answer:
- Byproduct Identification: GC-MS or HRMS detects halogenated biphenyls or boroxines, which are minimized via:
- Waste Stream Treatment: Use activated charcoal filtration and Fenton oxidation to degrade aromatic byproducts .
Basic Question: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- Multinuclear NMR: , , , and NMR confirm regiochemistry and boron coordination. For example, NMR peaks near 30 ppm indicate sp²-hybridized boron .
- IR Spectroscopy: B-O stretching (1340–1310 cm⁻¹) and B-C vibrations (1480–1440 cm⁻¹) verify boronic acid integrity .
- XPS: Binding energies at ~191 eV (B 1s) and ~686 eV (F 1s) confirm elemental composition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
